![molecular formula C6H7IN2O2 B171836 Ethyl 5-iodo-1H-pyrazole-3-carboxylate CAS No. 141998-77-8](/img/structure/B171836.png)
Ethyl 5-iodo-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl ester group at the 3-position and an iodine atom at the 5-position
Mechanism of Action
Target of Action
Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a derivative of the pyrazole family . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms . For instance, some pyrazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and antifungal activities . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways . For instance, some pyrazole derivatives have been reported to inhibit p38 kinase, a key player in inflammatory responses
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.89 cm/s, and it has a consensus log Po/w of 1.41 . These properties suggest that this compound may have good bioavailability.
Result of Action
Pyrazole derivatives are known to have various biological activities . For instance, some pyrazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and antifungal activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds
Biochemical Analysis
Biochemical Properties
This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by iodination at the 5-position using iodine or an iodine-containing reagent . The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives .
Scientific Research Applications
Ethyl 5-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-pyrazolecarboxylate: Lacks the iodine substitution, resulting in different reactivity and applications.
5-Iodo-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 5-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct chemical properties and reactivity. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Biological Activity
Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an ethyl ester group at the 3-position and an iodine atom at the 5-position of the pyrazole ring. These structural features significantly influence its biological activity and reactivity.
The molecular formula of this compound is with a molecular weight of approximately 266.04 g/mol. The synthesis of this compound typically involves reactions such as substitution, oxidation, and coupling, utilizing common reagents like palladium catalysts and reducing agents like sodium borohydride for various transformations.
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. Key findings include:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory pathways. In vitro tests using carrageenan-induced paw edema models in rats demonstrated significant anti-inflammatory effects, particularly for specific substitutions on the pyrazole scaffold .
- CNS Penetration : The compound has high gastrointestinal absorption and can cross the blood-brain barrier, indicating potential applications in treating central nervous system disorders.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, suggesting its role as a therapeutic agent .
Target Interactions
This compound interacts with various biological targets through several mechanisms:
- Inhibition of Enzymes : It has been identified as a potential inhibitor for enzymes implicated in inflammatory responses.
- Biochemical Pathways : The compound affects multiple biochemical pathways, which may include signaling pathways involved in inflammation and pain response .
Pharmacokinetics
The pharmacokinetic profile shows that this compound has favorable absorption characteristics and can effectively reach systemic circulation, enhancing its potential therapeutic efficacy.
Study Overview
A series of studies have been conducted to evaluate the biological activity of this compound derivatives:
Notable Results
One significant study reported that specific derivatives such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited over 80% inhibition in inflammatory models compared to standard drugs like diclofenac . These findings underscore the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
ethyl 5-iodo-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRSCADNBDVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566284 | |
Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141998-77-8 | |
Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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